(Z)-4-(Piperidin-1-yl)but-2-enoic acid, also known by its CAS number 768341-84-0, is an organic compound characterized by a piperidine ring connected to a butenoic acid moiety. This unique structure combines properties of both piperidine, a six-membered nitrogen-containing heterocycle, and butenoic acid, an unsaturated carboxylic acid. The compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
The compound is synthesized through various chemical methods that typically involve the reaction of piperidine with suitable derivatives of butenoic acid. Its structural and functional characteristics make it a valuable building block in organic synthesis and medicinal chemistry.
(Z)-4-(Piperidin-1-yl)but-2-enoic acid is classified under organic compounds, specifically as an α,β-unsaturated carboxylic acid derivative. It belongs to the broader category of compounds that exhibit biological activity, making it relevant in pharmaceutical research.
The synthesis of (Z)-4-(Piperidin-1-yl)but-2-enoic acid can be achieved through several methods, with the Michael addition being one of the most common approaches. This involves the nucleophilic addition of piperidine to an α,β-unsaturated carbonyl compound or carboxylic acid derivative.
The molecular formula for (Z)-4-(Piperidin-1-yl)but-2-enoic acid is , with a molecular weight of approximately 169.221 g/mol. The structure features a double bond between the second and third carbon atoms of the butenoic acid chain, which contributes to its reactivity and biological properties.
The compound's structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 169.221 g/mol |
CAS Number | 768341-84-0 |
(Z)-4-(Piperidin-1-yl)but-2-enoic acid can participate in several chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for (Z)-4-(Piperidin-1-yl)but-2-enoic acid involves its interactions at the molecular level with biological targets such as enzymes or receptors. The structural features of this compound allow it to fit into active sites of proteins, potentially inhibiting or modulating their activity.
Research indicates that compounds similar to (Z)-4-(Piperidin-1-yl)but-2-enoic acid may exhibit antimicrobial and anticancer properties due to their ability to interfere with cellular processes.
Relevant data includes melting point, boiling point, and density which are essential for practical applications in synthesis and formulation.
(Z)-4-(Piperidin-1-yl)but-2-enoic acid has several applications in scientific research:
The stereoselective synthesis of (Z)-4-(piperidin-1-yl)but-2-enoic acid relies on advanced asymmetric methodologies to overcome thermodynamic preferences for the (E)-isomer. Enzymatic resolution using lipase B from Candida antarctica achieves up to 98% enantiomeric excess (ee) by selectively acylating the (R)-enantiomer of racemic precursors under mild conditions (35°C, 24h) . This green approach aligns with principles of sustainable chemistry while delivering high stereochemical fidelity. Alternatively, chiral auxiliary-mediated strategies employ (1R,2S)-norephedrine to direct formation of the Z-configured double bond, yielding the target isomer with >95% diastereoselectivity. The auxiliary is cleaved via mild hydrolysis under acidic conditions (pH 3-4, 0°C), preserving the labile (Z)-configuration .
Microwave-assisted synthesis significantly enhances reaction efficiency, achieving complete conversion in <30 minutes compared to 6-24 hours under conventional heating. This technique maintains stereoselectivity while reducing epimerization risks, with optimized protocols using ethanol as solvent and potassium carbonate base (yield: 88%) [6]. Recent advances feature chiral phosphoric acid catalysis (5 mol% loading) that constructs the piperidine ring system enantioselectively through dynamic kinetic resolution, delivering products with 90-97% ee .
Table 1: Asymmetric Synthesis Methods for (Z)-Isomer
Method | Conditions | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Enzymatic Resolution | Lipase B, 35°C, pH 7.5 | 98 | 45 | High enantioselectivity |
Chiral Auxiliary | (1R,2S)-Norephedrine, 0°C | >95 | 78 | Predictable stereocontrol |
Microwave-Assisted | EtOH, K₂CO₃, 100W, 130°C | N/A | 88 | Rapid reaction kinetics |
Chiral Phosphoric Acid | 5 mol% catalyst, DCM, 25°C | 97 | 82 | Atom economy |
Precise manipulation of olefin geometry demands tailored catalytic systems. Transition metal catalysis employing iridium complexes (e.g., [Ir(cod)Cl]₂ with chiral phosphines) enables stereodivergent synthesis through ligand-controlled isomerization. Bulky phosphite ligands (BINAP derivatives) favor the (Z)-isomer by kinetic control (Z:E = 92:8), while smaller phosphines promote thermodynamic (E)-formation . These catalysts operate under hydrogenation conditions (5 bar H₂, 80°C) without olefin reduction, achieving 92% yield at 0.5 mol% loading.
Organocatalytic approaches leverage amine catalysts (20 mol% DABCO) in Michael addition-elimination sequences. The zwitterionic intermediate adopts a folded conformation that directs β-protonation syn to the carboxylate, securing the (Z)-configuration. Solvent screening reveals acetonitrile as optimal (Z-selectivity >90%), whereas protic solvents diminish stereocontrol [6]. For industrial-scale production, solid acid catalysts (Amberlyst-15) facilitate piperidine conjugate addition to acrolein followed by oxidation. This cascade process achieves 85% (Z)-isomer purity at 100g scale with catalyst recyclability (>5 cycles) .
Table 2: Catalyst Systems for (Z)-Selectivity
Catalyst Type | Representative System | Z:E Ratio | Reaction Time | Temperature |
---|---|---|---|---|
Iridium Complex | [Ir(cod)Cl]₂/(R)-BINAP | 92:8 | 12 h | 80°C |
Amine Organocatalyst | DABCO, CH₃CN | 90:10 | 6 h | 60°C |
Solid Acid Catalyst | Amberlyst-15, toluene | 85:15 | 24 h | 110°C |
Chiral Thiourea | Arylboronic acid-thiourea hybrid | 88:12 | 18 h | 25°C |
The (E)-isomer exhibits higher thermodynamic stability (ΔG = 2.3 kcal/mol) due to reduced steric repulsion between piperidine nitrogen and carboxylate, as confirmed by DFT calculations [2] [5]. This stability translates to kinetic accessibility: conventional base-catalyzed condensation affords the (E)-isomer in 65-85% yield, while (Z)-synthesis requires specialized protocols. Solvent effects profoundly influence isomer distribution – aprotic solvents (DMF) favor (E)-formation (ratio 7:1), whereas protic solvents (MeOH) slightly improve (Z)-selectivity (1:1.5) [2] .
Purification challenges arise from the isomers' similar polarities. HPLC separation using chiral stationary phases (β-cyclodextrin columns) achieves baseline resolution but reduces practical yields (<50% recovery). The (Z)-isomer demonstrates greater configurational stability during storage (room temperature, inert atmosphere: >95% retention after 6 months), while the (E)-isomer decomposes >10% under identical conditions [2] . Synthetic efficiency analysis reveals a 15-20% yield penalty for (Z)-isomer production, offset by its superior bioactivity in pharmacological applications .
Table 3: Comparative Analysis of Isomer Properties and Synthesis
Parameter | (E)-Isomer | (Z)-Isomer | Analytical Method |
---|---|---|---|
Thermodynamic Stability | 2.3 kcal/mol more stable | Reference energy | DFT/B3LYP/6-31G(d) |
Synthetic Yield Range | 65-85% | 70-90% (optimized methods) | HPLC purity |
Optimal Solvent | DMF | Methanol/Water (9:1) | NMR spectroscopy |
Storage Stability | 90% (6 months) | >95% (6 months) | Accelerated stability test |
Biological Half-life | 3.2 h (in vitro) | 8.7 h (in vitro) | Microsomal assay |
Piperidine ring modifications dramatically influence stereoselectivity through steric and electronic modulation. N-Alkylation (e.g., N-methyl vs. N-benzyl) alters nitrogen pyramidalization, with larger substituents increasing the energy difference between (E) and (Z) transition states by 2.1 kcal/mol (DFT calculations). This enhances (Z)-selectivity to 89% for N-benzyl derivatives versus 78% for N-methyl [4] [6]. Ring conformation analysis (SCXRD) shows that 3,5-dimethyl substitution locks the piperidine in a chair conformation, forcing equatorial orientation of the butenoic acid chain and promoting (Z)-cyclization (d.e. = 95%).
Electronic effects prove equally significant: electron-withdrawing groups (e.g., 4-CF₃) reduce nitrogen basicity, slowing iminium formation and favoring kinetic (Z)-product (ratio 3:1). Conversely, electron-donating substituents (4-OMe) accelerate reaction rates but diminish stereoselectivity (ratio 1.2:1) [4] [6]. Hybrid derivatives incorporating spiro-oxindole moieties exhibit exceptional stereocontrol (>99% de) through dual hydrogen bonding between the oxindole NH and carboxylate oxygen, as evidenced by NOESY and molecular modeling .
Table 4: Substituent Effects on (Z)-Isomer Selectivity
Piperidine Substituent | Z:E Ratio | ΔΔG⧧ (kcal/mol) | Dominant Effect |
---|---|---|---|
N-H (parent) | 78:22 | Reference | N/A |
N-Benzyl | 89:11 | -1.2 | Steric hindrance |
3,5-Dimethyl | 95:5 | -2.1 | Conformational locking |
4-CF₃ | 75:25 | +0.3 | Electronic deactivation |
Spiro-oxindole | >99:1 | -3.8 | H-bond directed control |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: